

Physical and chemical characteristics of 1H-Indole-5-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Indole-5-carbohydrazide**

Cat. No.: **B1592879**

[Get Quote](#)

An In-depth Technical Guide to **1H-Indole-5-carbohydrazide**: Physicochemical Characteristics, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of **1H-Indole-5-carbohydrazide**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a foundational scaffold in numerous biologically active molecules, and the introduction of a carbohydrazide moiety at the 5-position creates a versatile intermediate for the synthesis of novel therapeutic agents.^{[1][2]} This document details the compound's core physical and chemical properties, outlines a validated synthetic protocol and analytical characterization workflow, explores its chemical reactivity, and discusses its applications as a pivotal building block for drug development professionals. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Core Physicochemical & Structural Characteristics

1H-Indole-5-carbohydrazide (CAS No. 406192-82-3) is a solid organic compound featuring a bicyclic indole ring system functionalized with a carbohydrazide group (-CONHNH₂). This functional group is a derivative of a carboxylic acid and is known for its utility in forming stable hydrazone linkages and participating in various cyclization reactions.^[3] The indole ring itself is an aromatic heterocycle that is a common motif in natural products and pharmaceuticals, prized for its ability to participate in various biological interactions.^{[2][4]}

Structural and Molecular Data

The key computed and known properties of **1H-Indole-5-carbohydrazide** and its close structural analogs are summarized below. Data for the 2-isomer is included for comparative context, as it is more extensively characterized in the literature.

Property	Value (1H-Indole-5-carbohydrazide)	Value (1H-Indole-2-carbohydrazide)	Source
CAS Number	406192-82-3	5055-39-0	[5] [6]
Molecular Formula	C ₉ H ₉ N ₃ O	C ₉ H ₉ N ₃ O	[5]
Molecular Weight	175.19 g/mol	175.19 g/mol	[5]
Appearance	White to off-white powder (predicted)	White powder	[2]
XLogP3	Not available	1.3	[5]
Hydrogen Bond Donors	3	3	[5]
Hydrogen Bond Acceptors	3	3	[5]
Rotatable Bonds	1	1	[7]

Synthesis and Purification Workflow

The most direct and widely adopted method for synthesizing indole carbohydrazides involves the hydrazinolysis of the corresponding indole-carboxylic acid ester.[\[8\]](#)[\[9\]](#) This reaction is typically high-yielding and proceeds by nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Rationale for Synthetic Route

The choice of an ester precursor, such as Ethyl 1H-indole-5-carboxylate, is strategic. Esters are stable, readily synthesized from the parent carboxylic acid, and exhibit appropriate reactivity with strong nucleophiles like hydrazine hydrate. The use of an alcohol like ethanol as the

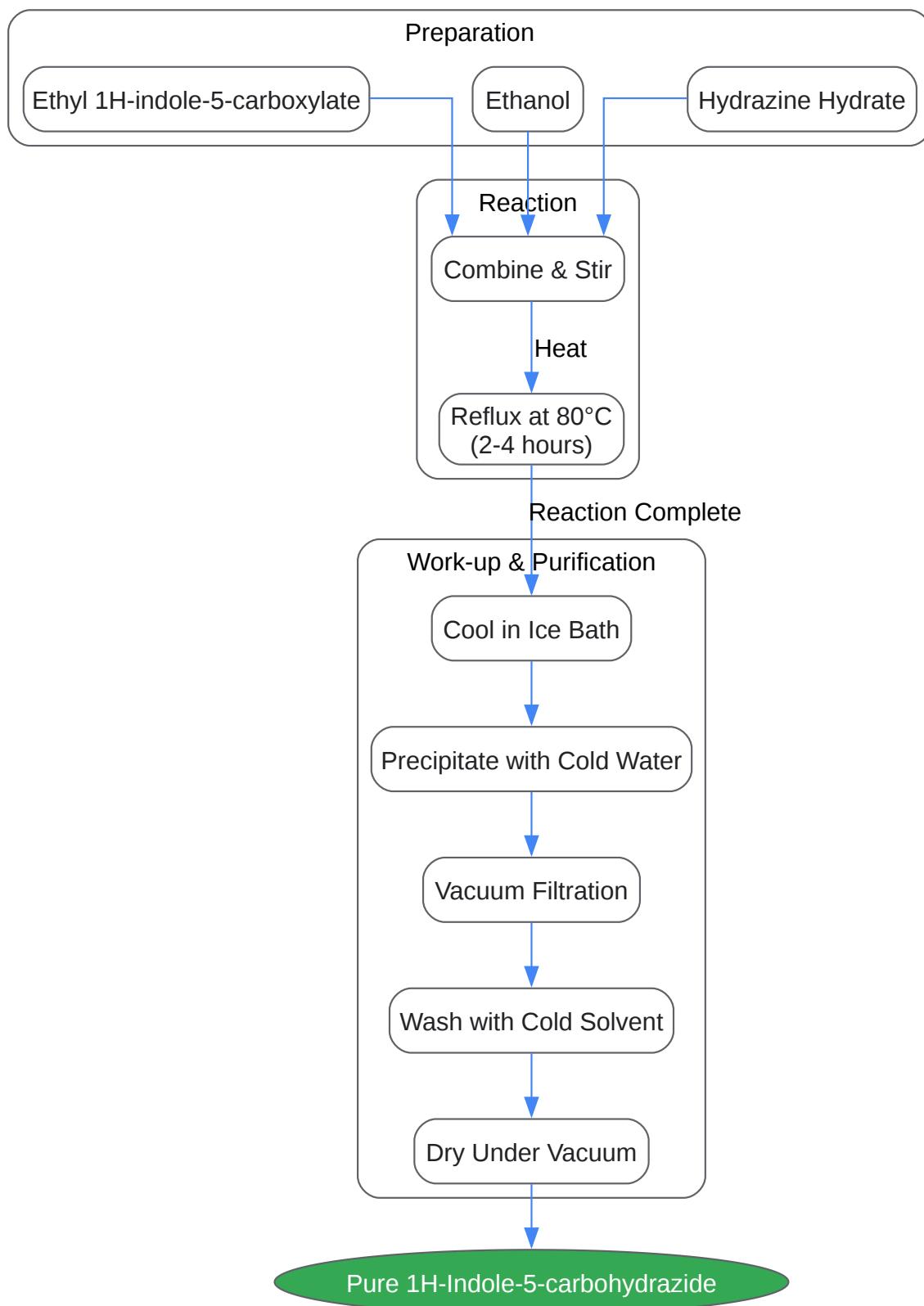
solvent is ideal as it readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reflux condition provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **1H-Indole-5-carbohydrazide** from Ethyl 1H-indole-5-carboxylate.

Materials:

- Ethyl 1H-indole-5-carboxylate
- Hydrazine Monohydrate (98-99%)
- Ethanol (Absolute)
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and filter paper


Procedure:

- Reactant Setup: In a 100 mL round-bottom flask, dissolve Ethyl 1H-indole-5-carboxylate (1.0 eq) in a minimal amount of absolute ethanol.
- Hydrazine Addition: To the stirred solution, add an excess of hydrazine monohydrate (approx. 15-20 eq). The large excess ensures the reaction goes to completion and minimizes side reactions.^[8]
- Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the

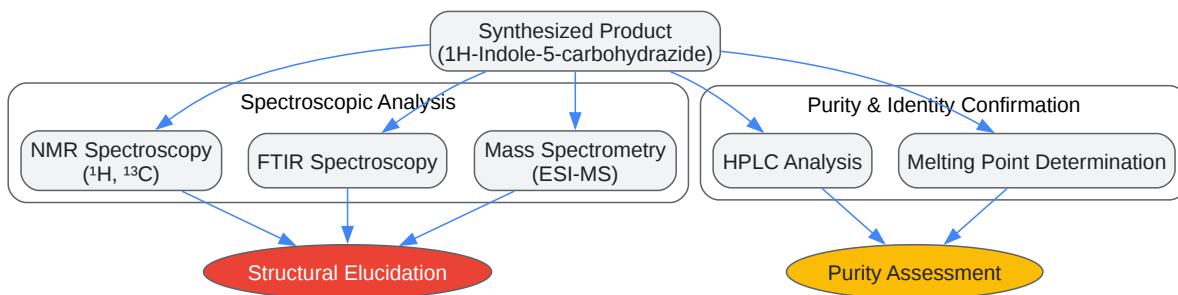
starting ester spot and the appearance of a more polar product spot indicates reaction completion.

- **Product Isolation:** After completion, cool the reaction flask to room temperature and then place it in an ice bath. The product, being less soluble in the cold solvent mixture, will precipitate out.
- **Precipitation & Filtration:** Add cold deionized water to the mixture to further induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with a small amount of cold water or cold ethanol to remove any unreacted hydrazine and other impurities.
- **Drying:** Dry the purified solid product under vacuum to yield **1H-Indole-5-carbohydrazide** as a crystalline powder.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1H-Indole-5-carbohydrazide**.


Spectroscopic and Analytical Characterization

unambiguous structure determination relies on a combination of spectroscopic techniques.[\[10\]](#) [\[11\]](#) While a complete experimental dataset for the 5-carbohydrazide isomer is not readily available in peer-reviewed literature, its expected spectral characteristics can be reliably predicted based on extensive data for other indole carbohydrazide isomers and derivatives.[\[1\]](#) [\[2\]](#)

Expected Spectral Data

Technique	Expected Observations for 1H-Indole-5-carbohydrazide
¹ H NMR	<p>Indole NH (~11.5 ppm): A broad singlet, characteristic of the acidic indole proton.</p> <p>Aromatic Protons (7.0-8.0 ppm): A complex multiplet pattern corresponding to the protons on the benzene ring portion of the indole. The H4 proton will likely be a doublet, and the H6 and H7 protons will show splitting from each other.</p> <p>Amide NH (~9.5 ppm): A broad singlet for the -CONH- proton.</p> <p>Hydrazine NH₂ (~4.5 ppm): A broad singlet for the terminal -NH₂ protons.</p> <p>These NH signals are D₂O exchangeable.</p>
¹³ C NMR	<p>Carbonyl Carbon (~160-165 ppm): A signal for the C=O group.</p> <p>Aromatic Carbons (100-140 ppm): Signals corresponding to the eight carbons of the indole ring system. The C5 carbon, attached to the carbohydrazide group, will be shifted accordingly.</p>
IR Spectroscopy	<p>N-H Stretching (3100-3400 cm⁻¹): Multiple sharp and broad peaks corresponding to the indole NH, amide NH, and hydrazine NH₂ groups.</p> <p>C=O Stretching (~1640-1670 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.</p> <p>C=C Aromatic Stretching (~1500-1600 cm⁻¹): Peaks indicating the aromatic nature of the indole ring.</p>
Mass Spec (ESI+)	<p>[M+H]⁺: Expected at m/z 176.08.</p> <p>[M+Na]⁺: Expected at m/z 198.06.</p>

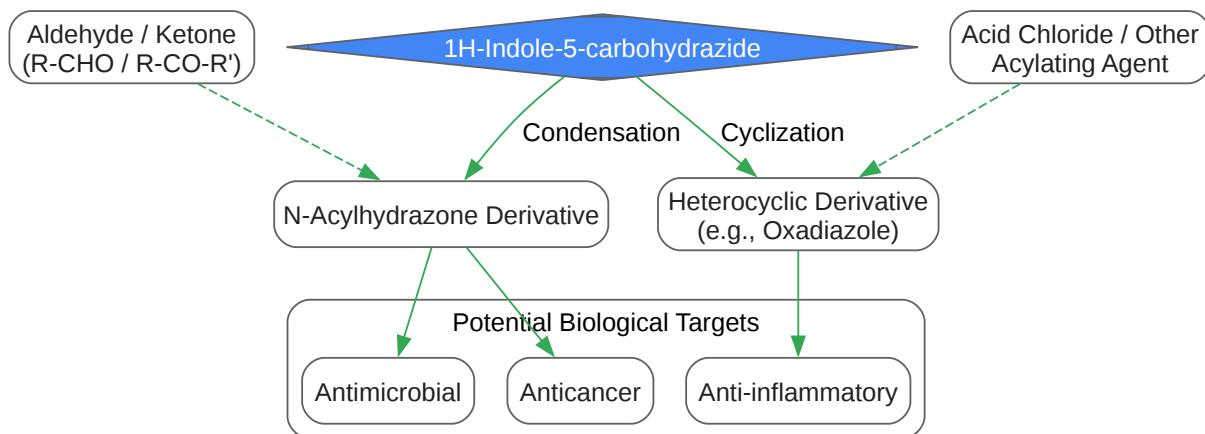
Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Discovery

The true value of **1H-Indole-5-carbohydrazide** lies in its utility as a chemical intermediate. Its two key reactive sites—the nucleophilic terminal $-\text{NH}_2$ group of the hydrazide and the indole ring itself—allow for diverse chemical transformations.


Key Reactions

- Hydrazone Formation: The most common application is the condensation reaction between the carbohydrazide and various aldehydes or ketones. This reaction forms a stable N-acylhydrazone linkage and is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[8]
- Cyclization Reactions: The carbohydrazide moiety can be used to synthesize various five- and six-membered heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, which are themselves important pharmacophores.[3]

Role in Medicinal Chemistry

Indole-based carbohydrazides are precursors to compounds with a wide array of biological activities. Published research on related isomers has demonstrated potent anti-proliferative activity against cancer cell lines (such as MCF-7, A549, and HCT) and anti-platelet aggregation activity.[1][2][8] These activities underscore the potential of this scaffold in developing new treatments for cancer and cardiovascular diseases. For instance, novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent cytotoxic activity against several human cancer cell lines.[9]

Application as a Chemical Synthon

[Click to download full resolution via product page](#)

Caption: Role as a building block for bioactive molecules.

Safety, Handling, and Storage

Proper handling of **1H-Indole-5-carbohydrazide** is essential in a laboratory setting. While a specific safety data sheet (SDS) for the 5-isomer is not widely published, data from the closely related 1H-Indole-2-carbohydrazide (CAS 5055-39-0) provides a reliable basis for hazard assessment.[5][12]

- GHS Hazard Classification:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]
- Skin Irritation: Causes skin irritation.[5]
- Eye Irritation: Causes serious eye irritation.[5]
- Respiratory Irritation: May cause respiratory irritation.[5]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
 - Avoid breathing dust. Minimize dust generation during handling.
 - Wash hands thoroughly after handling.[13]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Keep away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. applications.emro.who.int [applications.emro.who.int]

- 4. chemimpex.com [chemimpex.com]
- 5. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 406192-82-3|1H-Indole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Page loading... [guidechem.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 1H-Indole-5-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592879#physical-and-chemical-characteristics-of-1h-indole-5-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com